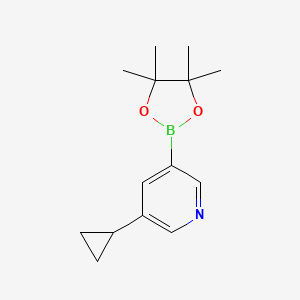

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Cyclopropylation of Pyridine: The initial step involves the introduction of a cyclopropyl group to the pyridine ring. This can be achieved through a cyclopropanation reaction using cyclopropyl halides and a suitable base.

Borylation: The next step is the borylation of the pyridine derivative. This is commonly done using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and ensure efficient mixing and heat transfer.

Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to reduce costs and environmental impact.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation reactions.

Substituted Pyridines: Formed through substitution reactions.

Applications De Recherche Scientifique

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: Utilized in the creation of novel materials with specific electronic or optical properties.

Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the final coupled product and regenerates the catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity in cross-coupling reactions. Additionally, the dioxaborolane moiety enhances its stability and solubility, making it a valuable reagent in organic synthesis .

Activité Biologique

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1220696-43-4) is a compound featuring a unique structural framework that incorporates a pyridine ring and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases and its implications in various therapeutic areas.

Inhibition of Kinases

Recent studies have highlighted the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways related to cell proliferation and survival. The compound exhibited potent inhibitory activity with an IC50 value of approximately 8 nM, indicating its potential for therapeutic applications in conditions such as Alzheimer’s disease and cancer .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). In these studies, concentrations ranging from 0.1 to 100 µM were tested. Notably, compounds with similar structural motifs showed varying degrees of cytotoxicity, with some derivatives maintaining cell viability across the tested concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Cyclopropyl Substituent : The presence of the cyclopropyl group has been associated with enhanced GSK-3β inhibitory activity compared to other substituents like methyl or phenyl groups.

- Dioxaborolane Moiety : This specific functional group contributes to the compound's solubility and metabolic stability. Modifications to this moiety can lead to variations in potency and selectivity against different kinases .

Case Studies

- GSK-3β Inhibition : A study demonstrated that derivatives of pyridine-based compounds with cyclopropyl substituents exhibited strong inhibition against GSK-3β. The incorporation of the dioxaborolane moiety was crucial for enhancing both potency and selectivity .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity profile of various derivatives in neuronal cell lines. The results indicated that while some compounds were non-toxic at higher concentrations, others significantly reduced cell viability, suggesting a need for careful optimization in drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H20BNO2 |

| Molecular Weight | 245.13 g/mol |

| GSK-3β IC50 | ~8 nM |

| Cell Lines Tested | HT-22, BV-2 |

| Concentration Range for Cytotoxicity | 0.1 - 100 µM |

Propriétés

IUPAC Name |

3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-11(8-16-9-12)10-5-6-10/h7-10H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPYWCGUQASUDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732322 |

Source

|

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220696-43-4 |

Source

|

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.